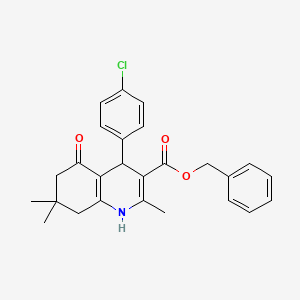

Benzyl 4-(4-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

Benzyl 4-(4-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a member of the 1,4-dihydropyridine (1,4-DHP) family, a class of compounds renowned for their pharmacological properties, including calcium channel modulation, antibacterial, and antioxidant activities . Structurally, it features a hexahydroquinoline core with a 4-chlorophenyl substituent at position 4 and a benzyl ester at position 2. This compound’s unique substitution pattern influences its physicochemical behavior and biological interactions, making comparative studies with analogs critical for structure-activity relationship (SAR) analysis.

Properties

IUPAC Name |

benzyl 4-(4-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26ClNO3/c1-16-22(25(30)31-15-17-7-5-4-6-8-17)23(18-9-11-19(27)12-10-18)24-20(28-16)13-26(2,3)14-21(24)29/h4-12,23,28H,13-15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCUGSWXAZIKTEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=C(C=C3)Cl)C(=O)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-(4-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with dimedone (5,5-dimethyl-1,3-cyclohexanedione) in the presence of ammonium acetate and acetic acid. This reaction forms the intermediate 4-(4-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid, which is then esterified with benzyl alcohol under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(4-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the ketone group to a secondary alcohol.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products

Oxidation: Quinoline N-oxide derivatives.

Reduction: Secondary alcohol derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : Benzyl 4-(4-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate serves as a versatile building block in organic synthesis. It can be modified to create more complex organic molecules through various chemical reactions such as oxidation and substitution.

Biology

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity. Research into its mechanism of action indicates that it may inhibit enzymes involved in bacterial cell wall synthesis .

- Anticancer Activity : The compound has been investigated for its potential anticancer properties. Studies have shown that it can induce apoptosis in cancer cells by modulating specific signaling pathways .

Medicine

- Therapeutic Agent : Due to its unique chemical structure and biological activity, this compound is being explored as a potential therapeutic agent for various diseases. The ability to interact with specific molecular targets makes it a candidate for drug development .

Case Study 1: Anticancer Activity

A study conducted on the anticancer effects of similar quinoline derivatives demonstrated that compounds with structural similarities to this compound showed significant cytotoxicity against gastric cancer cells. The mechanism involved the inhibition of cell proliferation through apoptosis induction .

Case Study 2: Antimicrobial Effects

Research on related quinoline compounds revealed their effectiveness against various bacterial strains. The study highlighted the importance of the chlorophenyl group in enhancing antimicrobial activity. This underscores the potential for this compound to be developed into a new class of antibiotics .

Mechanism of Action

The mechanism of action of Benzyl 4-(4-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural analogs differ primarily in the substituents on the phenyl ring at position 4 and the ester group at position 3. highlights five benzyl ester derivatives with distinct aryl substituents, providing insights into how these modifications affect properties such as melting point, solubility, and spectral characteristics (Table 1) .

Table 1: Comparison of Benzyl Ester Derivatives

Conversely, polar substituents like hydroxyl groups increase solubility but may reduce thermal stability, as seen in the higher melting point (248–250°C) of the 2-hydroxy-3-methoxyphenyl analog .

Crystallographic and Conformational Analysis

Crystal structures of analogs, such as methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-hexahydroquinoline-3-carboxylate (), reveal a chair conformation in the hexahydroquinoline ring, with substituents influencing packing via hydrogen bonding. The 4-methoxyphenyl group forms N–H···O interactions (2.85 Å), stabilizing the lattice .

Biological Activity

Benzyl 4-(4-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a synthetic compound belonging to the class of hexahydroquinoline derivatives. Its unique structure and potential biological activities have attracted considerable research interest. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a quinoline core with a benzyl group and a chlorophenyl substituent. The synthesis typically involves multi-step organic reactions including the condensation of 4-chlorobenzaldehyde with dimedone followed by esterification with benzyl alcohol. The molecular formula is with a molar mass of approximately 465.97 g/mol .

| Property | Value |

|---|---|

| Molecular Formula | |

| Molar Mass | 465.97 g/mol |

| CAS Number | 329072-30-2 |

Antimicrobial Properties

Research indicates that derivatives of hexahydroquinoline exhibit significant antimicrobial activity. In vitro studies have demonstrated that certain derivatives can inhibit the growth of various bacterial strains including Escherichia coli and Bacillus subtilis. For instance, specific derivatives showed growth inhibition rates ranging from 70% to 98% against these microorganisms .

Anticancer Activity

This compound has been investigated for its potential anticancer properties. Studies suggest that it may exert its effects through the modulation of specific cell signaling pathways involved in cell proliferation and apoptosis. The compound has been shown to inhibit enzymes that are critical for cancer cell survival and proliferation .

The mechanism of action appears to involve interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes related to cancer progression.

- Receptor Modulation : It has been noted for its activity on G-protein coupled receptors (GPCRs), particularly those involved in metabolic regulation .

Case Studies

- Study on Antimicrobial Efficacy : A study focused on the antibacterial effects of several polyhydroquinoline derivatives found that compounds similar to Benzyl 4-(4-chlorophenyl)-2,7,7-trimethyl-5-oxo exhibited potent antibacterial activity against common pathogens. The highest efficacy was recorded for certain derivatives which could serve as templates for developing new antibiotics .

- Anticancer Research : Another study examined the effects of hexahydroquinoline derivatives on cancer cell lines. It was found that these compounds could significantly reduce cell viability in treated cells compared to controls. The results indicated potential pathways through which these compounds induce apoptosis in cancer cells .

Comparative Analysis with Similar Compounds

The biological activity of Benzyl 4-(4-chlorophenyl)-2,7,7-trimethyl-5-oxo is noteworthy when compared to other similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| Benzyl 4-(4-chlorophenyl)-2,7,7-trimethyl-5-oxo | High | Moderate |

| Benzyl 4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo | Moderate | High |

| Benzyl 4-(4-bromophenyl)-2,7,7-trimethyl-5-oxo | Low | Moderate |

The presence of different halogens (chlorine vs fluorine vs bromine) appears to influence both antimicrobial and anticancer activities significantly.

Q & A

Q. What are the standard synthetic routes for Benzyl 4-(4-chlorophenyl)-2,7,7-trimethyl-5-oxo-hexahydroquinoline-3-carboxylate, and how can reaction conditions be optimized?

The compound is synthesized via multi-step routes, typically involving the Hantzsch reaction. A common approach includes:

- Step 1 : Condensation of 4-chlorobenzaldehyde with a β-ketoester (e.g., benzyl acetoacetate) and ammonium acetate in methanol under reflux (8–12 hours) .

- Step 2 : Cyclization with 5,5-dimethylcyclohexane-1,3-dione to form the hexahydroquinoline core .

- Optimization : Catalysts like GO@Fe₃O₄@Cur–Cu improve yields (up to 95%) and reduce reaction times (240 minutes) under mild conditions . Solvent-free methods using natural acids (e.g., tartaric acid) also enhance efficiency .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Key methods include:

- NMR Spectroscopy : ¹H and ¹³C NMR verify substituent positions and cyclohexenone ring conformation .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

- X-ray Diffraction : Resolves crystallographic details (e.g., bond angles, hydrogen bonding) .

- Chromatography : TLC or HPLC monitors reaction progress and purity (>95%) .

Q. What are the primary pharmacological activities reported for hexahydroquinoline derivatives?

While direct data on this compound is limited, structurally similar derivatives exhibit:

- Antimicrobial Activity : Inhibition of bacterial/fungal growth via membrane disruption or enzyme modulation .

- Calcium Channel Modulation : 1,4-dihydropyridine analogs show cardiovascular effects .

- Antioxidant Properties : Scavenging of free radicals via electron-donating substituents (e.g., methoxy groups) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between analogs with varying substituents?

Contradictions arise from substituent electronic/steric effects. For example:

- Chlorophenyl vs. Nitrophenyl : Chlorine enhances lipophilicity and membrane penetration, while nitro groups may reduce stability .

- Methodological Adjustments : Use standardized assays (e.g., MIC for antimicrobial studies) and control for substituent-specific degradation .

- Computational Modeling : QTAIM analysis identifies weak hydrogen bonds (e.g., C–H···O interactions) that influence stability and activity .

Q. What catalytic systems improve the sustainability of synthesizing this compound?

Recent advancements include:

Q. How does the compound’s photostability impact its applicability in long-term studies?

Photodegradation pathways depend on substituents:

- Chlorophenyl Group : Increases UV absorption, leading to faster degradation compared to methoxy analogs .

- Mitigation Strategies : Encapsulation in liposomes or addition of antioxidants (e.g., ascorbic acid) .

- Analytical Tools : Multivariate QSPR models predict degradation rates based on substituent electronegativity and steric parameters .

Q. What strategies are effective in elucidating the mechanism of action for this compound?

A multi-modal approach is recommended:

- Enzyme Assays : Test inhibition of acetylcholinesterase or cyclooxygenase-2 (COX-2) .

- Molecular Docking : Simulate interactions with target proteins (e.g., bacterial DNA gyrase) using AutoDock Vina .

- Metabolomic Profiling : Track metabolic perturbations in cell lines via LC-MS .

Methodological Considerations

Q. How should researchers design experiments to compare the efficacy of derivatives with diverse substituents?

- Controlled Variables : Fix core reaction conditions (solvent, temperature) while varying substituents (e.g., 4-Cl vs. 4-OCH₃) .

- Bioactivity Assays : Use parallel screening (e.g., MIC, IC₅₀) with positive controls (e.g., ciprofloxacin for antimicrobial tests) .

- Statistical Analysis : Apply ANOVA to identify significant differences in activity/purity .

Q. What are the critical pitfalls in interpreting NMR data for hexahydroquinoline derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.